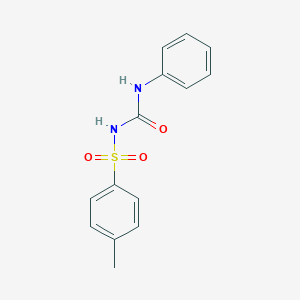

1-Phenyl-3-(p-toluenesulfonyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

13909-63-2 |

|---|---|

Molecular Formula |

C14H14N2O3S |

Molecular Weight |

290.34 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-phenylurea |

InChI |

InChI=1S/C14H14N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,17) |

InChI Key |

BBQLCKFJEDETJU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2 |

Pictograms |

Irritant; Health Hazard |

solubility |

41.8 [ug/mL] |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 1 Phenyl 3 P Toluenesulfonyl Urea

Retrosynthetic Analysis and Key Precursors

The design of a synthesis for 1-Phenyl-3-(p-toluenesulfonyl)urea involves a logical disconnection approach, identifying readily available precursors. Two primary retrosynthetic pathways emerge, pinpointing key starting materials.

Role of Aniline (B41778) and p-Toluenesulfonyl Chloride Derivatives

One major synthetic route involves the reaction between aniline or its derivatives and a p-toluenesulfonyl-containing moiety. A common method is the sulfonylation of aniline with p-toluenesulfonyl chloride. semanticscholar.org This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The resulting N-phenyl-p-toluenesulfonamide can then be further reacted to form the urea (B33335) linkage. This approach underscores the importance of aniline and p-toluenesulfonyl chloride as fundamental building blocks. The reaction can often be carried out under solvent-free conditions at room temperature, although for amines with electron-withdrawing groups, a catalyst may be necessary. semanticscholar.org

Utilization of p-Toluenesulfonyl Isocyanate

An alternative and often more direct strategy employs p-toluenesulfonyl isocyanate as a key intermediate. researchgate.netsigmaaldrich.com This highly reactive compound can directly react with aniline in a nucleophilic addition reaction to form the target molecule. The isocyanate itself can be prepared from p-toluenesulfonamide (B41071). This pathway is efficient due to the high electrophilicity of the isocyanate group, which readily reacts with the nucleophilic amine. manavchem.com

Classical and Contemporary Synthesis Approaches

Both traditional multi-step and modern one-pot syntheses are utilized in the preparation of this compound, each offering distinct advantages.

Multi-Step Synthesis Protocols

Classical approaches often involve the sequential synthesis of intermediates. For instance, one method involves the reaction of aniline hydrochloride with urea in a boiling aqueous solution to first produce phenylurea. orgsyn.org This intermediate can then be reacted with p-toluenesulfonyl chloride to yield the final product. Another multi-step approach involves the initial formation of N-phenyl-p-toluenesulfonamide from aniline and p-toluenesulfonyl chloride, followed by a subsequent reaction to introduce the urea functionality. semanticscholar.orgresearchgate.net While reliable, these methods can be time-consuming and may require purification of intermediates at each stage.

A patented method describes the synthesis of p-toluenesulfonylurea from p-toluenesulfonamide and urea using an inorganic base like sodium hydroxide (B78521) or potassium hydroxide in an organic solvent. google.com This process involves heating the mixture in stages to first form the sodium salt of p-toluenesulfonamide, which then reacts with urea. google.com

One-Pot Reaction Schemes for Enhanced Efficiency

To improve efficiency, one-pot syntheses have been developed. These methods combine multiple reaction steps into a single process without the isolation of intermediates, saving time and resources. A notable one-pot procedure involves the reaction of p-toluenesulfonamide, an inorganic base, and urea in an organic solvent. google.com This "one-kettle way" synthesis can achieve high yields of p-toluenesulfonylurea. google.com Another efficient one-pot approach is the direct reaction of aniline with p-toluenesulfonyl isocyanate. nih.gov

A solvent-free "melting method" or "dry method" has also been reported, where p-toluenesulfonamide is reacted with sodium hydroxide and urea by heating them together. patsnap.com This environmentally friendly approach avoids the use of solvents and can produce high-purity p-toluenesulfonylurea with a short reaction time. patsnap.com

Reaction Conditions and Parameter Optimization

The success of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters.

Key factors that are manipulated to maximize yield and purity include:

Temperature: Reactions are carried out at temperatures ranging from room temperature to elevated temperatures of up to 145°C, depending on the specific method. For instance, the reaction of p-toluenesulfonamide with urea and sodium hydroxide is typically heated in stages, reaching up to 120°C. google.com The melting method is conducted at even higher temperatures, between 130-145°C. patsnap.com

Solvent: A variety of solvents are employed, including toluene (B28343), dichloromethane (B109758) (DCM), and tetrahydrofuran. researchgate.netgoogle.comorgsyn.org In some modern approaches, the reactions are performed under solvent-free conditions to enhance their green credentials. semanticscholar.orgpatsnap.com

Base: The choice of base is critical in reactions involving p-toluenesulfonyl chloride to neutralize the generated HCl. Common bases include pyridine (B92270) and triethylamine (B128534). researchgate.net In other methods, inorganic bases like sodium hydroxide or potassium hydroxide are used. google.compatsnap.com

Molar Ratios: The stoichiometry of the reactants is a crucial parameter. For example, in the one-pot synthesis from p-toluenesulfonamide and urea, the molar ratio of p-toluenesulfonamide to inorganic base to urea is carefully controlled, typically in the range of 1:1.02-1.5:1-1.9, to achieve high product yields. google.com

The following interactive data tables summarize findings from various synthetic approaches:

Table 1: Synthesis of p-Toluenesulfonylurea via One-Pot Reaction google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| p-Toluenesulfonamide | Urea | Sodium Hydroxide | Toluene | 80-120 | 5 | >93 | >99.7 |

| p-Toluenesulfonamide | Urea | Potassium Hydroxide | Toluene | 100-120 | 5 | >93 | >99.7 |

Table 2: Synthesis of p-Toluenesulfonylurea via Melting Method patsnap.com

| Reactant 1 | Reactant 2 | Base | Temperature (°C) | Reaction Time (min) | Yield (g) | Purity (%) |

| p-Toluenesulfonamide | Urea | Sodium Hydroxide | 130-135 | ~100 | 67.1 | 99.9 |

| p-Toluenesulfonamide | Urea | Sodium Hydroxide | 135-140 | ~120 | 66.9 | 99.0 |

| p-Toluenesulfonamide | Urea | Sodium Hydroxide | 140-145 | ~95 | 66.5 | 98.9 |

Solvent System Effects on Reaction Pathways

The choice of solvent is critical in the synthesis of sulfonylureas, influencing reaction rates, yields, and the ease of product isolation. In the synthesis of the closely related p-toluenesulfonylurea, organic solvents that are volatile and have low toxicity are often preferred. Solvents such as toluene and xylene are commonly employed. These non-polar solvents are suitable for reactions conducted at elevated temperatures, often between 100-120°C, and can typically be recovered and recycled, which is beneficial for environmental and cost considerations. The use of sulfolane (B150427) as a solvent has also been shown to increase reaction rapidity and yield a product of higher purity in the synthesis of sulfonyl isocyanates from sulfonamides, a key step in some synthetic routes.

The selection of a solvent system is based on several factors, including the solubility of the reactants and the reaction temperature required.

| Solvent | Typical Reaction Temperature (°C) | Key Advantages |

| Toluene | 100 - 120 | Volatile, allows for easy removal and recycling. |

| Xylene | 115 - 120 | Higher boiling point for reactions requiring more energy. |

| Sulfolane | Not specified | Can increase reaction rate and product purity. |

Catalytic Systems in Urea Formation (e.g., p-Toluenesulfonic Acid as Catalyst)

While many syntheses of sulfonylureas rely on stoichiometric amounts of base, catalytic systems offer a more efficient alternative. p-Toluenesulfonic acid (p-TsOH) is a strong organic acid frequently used as a catalyst in a variety of organic transformations, including esterifications, dehydrations, and condensation reactions, due to its effectiveness and the fact that it is less oxidizing than sulfuric acid. spegroup.ru In the context of multi-component reactions, such as the synthesis of α-amino nitriles, a catalytic amount of p-TsOH (e.g., 10 mole%) has been shown to be highly effective at ambient temperatures.

Although direct catalysis by p-TsOH for the final condensation step to form this compound is not the most commonly cited method, its role in facilitating the formation of intermediates or in related condensation reactions is well-established. researchgate.net The traditional routes often favor base-mediated or base-catalyzed conditions. researchgate.net

Role of Amine Bases in Condensation Reactions

Amine bases play a crucial role in the condensation reactions that form the urea linkage. They can function both as acid scavengers and as nucleophilic catalysts. In the synthesis of related sulfonamide structures, pyridine is often used as the solvent and base. researchgate.net It effectively neutralizes the hydrochloric acid generated when using sulfonyl chlorides as reactants. researchgate.net

In other urea syntheses, tertiary amines like trimethylamine (B31210) or triethylamine (Et₃N) are employed. google.com For instance, in the formation of an aryl isocyanate intermediate from an amine using triphosgene (B27547), triethylamine acts as a base to facilitate the reaction. google.com The choice of base can influence reaction efficiency and the formation of side products.

Isolation and Purification Techniques

The isolation and purification of the final this compound product are critical for obtaining a compound of high purity. Standard laboratory techniques such as crystallization and chromatography are extensively used. researchgate.net

Crystallization Methods

Crystallization is a primary method for purifying solid organic compounds. The crude product of a sulfonylurea synthesis is often purified by recrystallization from a suitable solvent or solvent mixture. google.com The choice of solvent depends on the compound's solubility profile—ideally, the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

For p-toluenesulfonylurea, purification can be achieved by recrystallization from water at 80-90°C or from alcohol at up to 78°C. For other similar ureas, crystallization from boiling water or ethanol (B145695) is effective. researchgate.net The process often involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of crystals, which are then collected by filtration. researchgate.net In some cases, a mixture of solvents, such as acetone-petroleum ether, is used to achieve optimal crystal formation. spegroup.ru

Table of Crystallization Solvents

| Compound Type | Solvent System | Notes | Reference |

|---|---|---|---|

| p-Toluenesulfonylurea | Water (80-90°C) or Alcohol (e.g., Ethanol at 78°C) | Crude product is purified from the selected solvent. | |

| Phenylurea | Boiling Water | Separated from diphenylurea based on differential solubility. | researchgate.net |

| Diphenylurea | Ethanol | Purified after initial separation from phenylurea. | researchgate.net |

| 1-Cyano-3-phenylurea | Acetone-Petroleum Ether | Yields colorless lustrous needles. | spegroup.ru |

Chromatographic Purification

When crystallization does not yield a product of sufficient purity, or when separating mixtures of closely related compounds, column chromatography is a valuable technique. researchgate.net This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being moved through the column by a mobile phase (eluent). researchgate.net

For example, in the purification of a substituted p-toluenesulfonanilide, a product structurally related to the target compound, column chromatography was performed using a mixture of 25% ethyl acetate (B1210297) in hexanes as the eluent. researchgate.net The progress of the separation is typically monitored by thin-layer chromatography (TLC). researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Phenyl 3 P Toluenesulfonyl Urea

Fundamental Reaction Pathways.

The reactivity of 1-Phenyl-3-(p-toluenesulfonyl)urea is largely dictated by the electrophilic nature of the carbonyl carbon and the sulfonyl sulfur, as well as the nucleophilicity of the nitrogen atoms within the urea (B33335) linkage. These inherent properties allow for a variety of fundamental reaction pathways.

Nucleophilic Substitution Reactions.

Nucleophilic substitution reactions are a cornerstone of the chemistry of sulfonylureas. The sulfonyl group, being a good leaving group, facilitates the displacement of the p-toluenesulfonyl moiety by various nucleophiles. Similarly, the carbonyl carbon of the urea can be attacked by nucleophiles, leading to the cleavage of the urea linkage.

The synthesis of this compound itself often involves a nucleophilic substitution reaction. One common method is the reaction of p-toluenesulfonamide (B41071) with phenyl isocyanate. In this reaction, the nitrogen atom of the sulfonamide acts as a nucleophile, attacking the electrophilic carbon of the isocyanate.

Another key reaction is the interaction with inorganic bases. For instance, reacting 4-toluenesulfonamide with an inorganic base in an organic solvent yields p-toluenesulfonyl sodium, which can then react with urea. google.com

Hydrolysis and Stability Studies of the Urea Linkage.

The stability of the urea linkage in this compound is a critical factor in its persistence and degradation. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for sulfonylureas. The rate and mechanism of hydrolysis are significantly influenced by pH.

Under basic conditions (pH 12-14), the hydrolysis of phenylureas has been investigated, revealing a complex mechanism. rsc.org Experimental findings suggest the formation of an unreactive conjugate base of the phenylurea at high pH due to the dissociation of the aryl-NH proton. rsc.org An addition-elimination mechanism, similar to that of carboxylic acid esters and amides, has been proposed for the hydrolytic decomposition of phenylureas. rsc.org

The hydrolysis of sulfonylureas can proceed through different pathways depending on the pH. Under acidic conditions, the bridge of the sulfonylurea is protonated, followed by cleavage. In neutral or alkaline conditions, nucleophilic attack on the carbonyl carbon of the urea is the predominant mechanism. Studies on various sulfonylurea herbicides have shown that hydrolysis rates can vary by orders of magnitude between pH 4 and 10. semanticscholar.org The activation energies for acid-catalyzed hydrolysis are approximately 100 kJ/mol. semanticscholar.org

The stability of the urea linkage is also a central theme in the study of urease, an enzyme that catalyzes the hydrolysis of urea. While not directly involving this compound, research on urease inhibitors, some of which are urea derivatives, provides insights into the factors governing urea bond stability. mdpi.com For instance, the hydrolysis of hydroxyurea, catalyzed by urease, proceeds similarly to urea, with proton transfer and C-N bond cleavage being key steps. mdpi.com

Transformations Leading to Derivatized Structures.

Beyond fundamental reactions, this compound can undergo transformations that lead to more complex, derivatized structures. These reactions are valuable for synthesizing new compounds with potentially interesting chemical or biological properties.

Dehydration Reactions for Carbodiimide (B86325) Formation.

A significant transformation of substituted ureas, including this compound, is their dehydration to form carbodiimides. This reaction involves the removal of a molecule of water from the urea moiety. A common method for achieving this is by reacting the urea with p-toluenesulfonyl chloride in the presence of an amine base like pyridine (B92270) or triethylamine (B128534) in a solvent such as methylene (B1212753) chloride. google.comorgsyn.org

The resulting carbodiimides are highly reactive compounds themselves. However, they are also susceptible to hydrolysis and can readily revert to the starting urea, especially in the presence of acid or base. google.com The reaction can sometimes be challenging to drive to completion, and yields can be variable depending on the starting materials and reaction conditions. google.com

| Reactants | Reagents | Solvent | Product |

| Substituted Urea | p-Toluenesulfonyl chloride, Pyridine | Methylene chloride | Substituted Carbodiimide |

| Polymeric Urea | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane (B109758) | Polymeric Carbodiimide |

| Substituted Urea | Triphenylphosphine, Carbon tetrachloride | Not specified | Biscarbodiimides |

Table 1: Reagents and Conditions for Carbodiimide Formation from Ureas. google.comorgsyn.orggoogle.com

Intramolecular Amination Reactions.

Intramolecular amination reactions of urea derivatives can lead to the formation of cyclic structures. While direct examples involving this compound are not prevalent in the provided search results, related studies on N,N'-disubstituted ureas demonstrate the potential for such transformations. For example, gold(I)-catalyzed intramolecular dihydroamination of N-δ-allenyl ureas has been shown to produce bicyclic imidazolidin-2-ones with high diastereoselectivity. nih.gov This type of reaction involves the addition of both nitrogen atoms of the urea across a carbon-carbon double or triple bond within the same molecule.

Elucidation of Reaction Mechanisms.

Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing new synthetic routes. For the basic hydrolysis of phenylureas, a leveling of the rate-pH curve between pH 12 and 14, along with changes in the influence of substituents on the hydrolysis rate, points to a complex mechanism. rsc.org This has been interpreted as the formation of an unreactive conjugate base of the phenylurea in a side equilibrium at high pH. The proposed mechanism for the hydrolytic decomposition is an addition-elimination pathway. rsc.org

In the formation of carbodiimides via dehydration, the reaction likely proceeds through the formation of a reactive intermediate involving the sulfonyl chloride, which facilitates the elimination of water. The use of an amine base is crucial to neutralize the acid generated during the reaction. google.com

Proposed Mechanistic Steps for Urea Synthesis

The formation of the urea linkage in this compound typically involves the reaction between a nucleophilic amine group and an electrophilic isocyanate or a derivative. The primary proposed mechanisms are based on well-established reactions for urea synthesis.

One of the most common and direct methods for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with a primary amine. For this compound, this can occur via two main routes:

Route A: The reaction of phenyl isocyanate with p-toluenesulfonamide. In this pathway, the nitrogen atom of the sulfonamide acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. A subsequent proton transfer results in the final urea product.

Route B: The reaction of p-toluenesulfonyl isocyanate with aniline (B41778). Here, the roles are reversed. The amino group of aniline is the nucleophile that attacks the isocyanate derived from the sulfonyl chloride. This method is often preferred due to the reactivity of sulfonyl isocyanates.

Another established method involves the condensation of a sulfonamide with urea. google.compatsnap.com This process is often carried out at elevated temperatures and can be facilitated by a base. google.comgoogleapis.com The key steps for this approach are:

Deprotonation of the Sulfonamide: p-Toluenesulfonamide is first treated with a base, such as sodium hydroxide (B78521), to form the corresponding sodium salt (sodium p-toluenesulfonamidate). google.comgoogleapis.com This deprotonation increases the nucleophilicity of the sulfonamide nitrogen.

Reaction with Urea: The sulfonamide salt then reacts with urea. At high temperatures, urea can be in equilibrium with ammonium (B1175870) cyanate (B1221674) or decompose to generate isocyanic acid (HNCO) and ammonia (B1221849). patsnap.comorgsyn.org The sulfonamide salt can then react with the isocyanic acid intermediate.

Condensation and Rearrangement: The initial adduct undergoes rearrangement and elimination of ammonia to form the stable sulfonylurea product. patsnap.com The reaction may proceed through an intermediate where the urea molecule adds to the sulfonamide, followed by the elimination of ammonia.

The table below summarizes the potential synthetic routes for this compound.

| Route | Reactant 1 | Reactant 2 | General Conditions |

| A | Phenyl Isocyanate | p-Toluenesulfonamide | Typically in an inert solvent. |

| B | p-Toluenesulfonyl Isocyanate | Aniline | Often used for preparing various urea derivatives. nih.gov |

| C | p-Toluenesulfonamide | Urea | High temperature, often with a base. google.compatsnap.com |

Investigation of Reaction Intermediates

The identification of reaction intermediates is key to substantiating any proposed mechanism. For the synthesis of this compound and related compounds, several key intermediates have been proposed based on established chemical principles and analogous reactions.

Isocyanates: In routes involving isocyanates (Routes A and B), phenyl isocyanate and p-toluenesulfonyl isocyanate are the primary reactive intermediates. The synthesis of ureas via isocyanate intermediates is a widely documented and reliable method. mdpi.com The formation of aryl isocyanates can be achieved through methods like the Curtius or Lossen rearrangement of corresponding acid derivatives, which are then trapped by an amine to form the urea. mdpi.com For instance, the reaction of an amine with triphosgene (B27547) can generate an in situ aryl isocyanate, which then reacts with another amine to yield the final urea product. mdpi.com

Sulfonamide Salts: In the condensation reaction between p-toluenesulfonamide and urea (Route C), the formation of sodium p-toluenesulfonamidate is a critical intermediate step. google.com Patents describing this method explicitly state the initial reaction of the sulfonamide with an inorganic base to form this salt before the addition of urea. google.com This salt is more nucleophilic than the parent sulfonamide, facilitating the subsequent reaction.

Cyanates and Isocyanic Acid: When urea is heated, it can establish an equilibrium with ammonium cyanate . orgsyn.org This intermediate can then react with an amine hydrochloride to produce a phenylurea. orgsyn.org Alternatively, the thermal decomposition of urea can produce isocyanic acid (HNCO) and ammonia. patsnap.com This highly reactive isocyanic acid can then be attacked by the nucleophilic sulfonamide (or its salt) to proceed toward the final sulfonylurea product.

The table below details the proposed intermediates and the basis for their consideration in the synthesis of this compound.

| Proposed Intermediate | Synthetic Route | Evidence/Rationale | Citation |

| Phenyl Isocyanate | A | A common reagent and intermediate in the synthesis of unsymmetrical ureas by reaction with amines. | nih.govmdpi.com |

| p-Toluenesulfonyl Isocyanate | B | A reactive intermediate formed from p-toluenesulfonyl chloride, which readily reacts with nucleophiles like aniline. | epo.org |

| Sodium p-toluenesulfonamidate | C | Explicitly formed by reacting p-toluenesulfonamide with a base to increase nucleophilicity before adding urea. | google.comgoogleapis.com |

| Ammonium Cyanate / Isocyanic Acid | C | Known equilibrium and decomposition products of urea at high temperatures, serving as the electrophilic species. | patsnap.comorgsyn.org |

Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 3 P Toluenesulfonyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and in the case of 1-Phenyl-3-(p-toluenesulfonyl)urea, it provides invaluable insights into the proton and carbon environments within the molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the various protons present in its structure. Analysis of a spectrum obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆) shows a singlet at approximately 2.27 ppm, which is attributed to the three protons of the methyl group on the toluene (B28343) ring. The aromatic protons of the p-toluenesulfonyl group appear as a doublet at around 7.51 ppm (J = 7.9 Hz) for the two protons ortho to the sulfonyl group and another doublet at approximately 7.14 ppm (J = 7.8 Hz) for the two protons meta to the sulfonyl group. The protons of the phenylurea moiety also give rise to signals in the aromatic region of the spectrum. The protons associated with the urea (B33335) linkage (NH) are also observable and can be influenced by solvent and concentration.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methyl (CH₃) | ~2.27 | Singlet | - |

| Aromatic (Toluenesulfonyl, ortho) | ~7.51 | Doublet | 7.9 |

| Aromatic (Toluenesulfonyl, meta) | ~7.14 | Doublet | 7.8 |

| Aromatic (Phenylurea) | Multiplet | ||

| NH (Urea) | Variable | Broad Singlet | - |

Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Determination

Complementing the proton data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. In a DMSO-d₆ solvent, the methyl carbon of the p-toluenesulfonyl group resonates at approximately 21.25 ppm. The aromatic carbons exhibit signals in the range of 125 to 145 ppm. Specifically, the carbon atoms of the p-toluenesulfonyl group show distinct resonances, with the carbon attached to the sulfur atom appearing at around 144.68 ppm and the ipso-carbon at approximately 139.04 ppm. The other aromatic carbons of this group appear at roughly 128.83 ppm and 125.95 ppm. The carbonyl carbon of the urea linkage is also a key diagnostic signal, typically appearing further downfield. rsc.org

| Carbon | Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~21.25 |

| Aromatic (C-S) | ~144.68 |

| Aromatic (ipso-C) | ~139.04 |

| Aromatic (CH) | ~128.83, ~125.95 |

| Aromatic (Phenylurea) | In aromatic region |

| Carbonyl (C=O) | Downfield region |

Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Advanced NMR Techniques for Conformational Studies

To further probe the three-dimensional structure and conformational preferences of this compound, advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect (NOE) spectroscopy can be employed. ipb.pt HSQC experiments establish direct one-bond correlations between protons and their attached carbons, confirming the assignments made from ¹H and ¹³C NMR spectra. HMBC, on the other hand, reveals longer-range couplings (2-3 bonds), which are crucial for piecing together the molecular fragments and confirming the connectivity between the p-toluenesulfonyl and phenylurea moieties. ipb.pt For instance, an HMBC experiment could show a correlation between the NH protons and the carbonyl carbon, as well as the aromatic carbons of both rings. NOE experiments provide information about through-space proximity of protons, which can help in determining the preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Analysis of Vibrational Modes

The FTIR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands that confirm its structure. nih.gov The N-H stretching vibrations of the urea group are expected to appear as one or more bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the urea is a strong and sharp peak, typically found around 1640-1680 cm⁻¹. derpharmachemica.com The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are also prominent, appearing in the regions of approximately 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. medwinpublishers.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to peaks in the 1400-1600 cm⁻¹ region. researchgate.net The presence of the methyl group is indicated by C-H stretching and bending vibrations. rsc.org

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (Urea) | Stretching | 3200-3400 |

| C=O (Urea) | Stretching | 1640-1680 |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1300-1350 |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1150-1180 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1400-1600 |

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The molecular formula of the compound is C₁₄H₁₄N₂O₃S, corresponding to a molecular weight of approximately 290.34 g/mol . nih.gov In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 291.08. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 313.06, may also be observed. uni.lu The fragmentation pattern can provide valuable structural information. For instance, cleavage of the bond between the sulfonyl group and the urea nitrogen, or the bond between the urea carbonyl and the phenyl-bearing nitrogen, would lead to characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule.

LC-MS for Molecular Weight and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical analytical technique for determining the molecular weight and assessing the purity of synthesized compounds. For this compound, which has a molecular formula of C₁₄H₁₄N₂O₃S, the theoretical molecular weight is 290.34 g/mol . cam.ac.uk

In a typical LC-MS analysis, the compound is first passed through a liquid chromatography column to separate it from any impurities. The eluted compound then enters the mass spectrometer, where it is ionized. Using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺, with an expected mass-to-charge ratio (m/z) of approximately 291.08. The detection of this specific m/z value confirms the molecular weight of the compound. The purity of the sample is determined by the liquid chromatogram; a single, sharp peak indicates a high degree of purity, whereas the presence of multiple peaks would suggest the existence of impurities or degradation products.

Table 1: Molecular Identity of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₃S |

| Average Molecular Weight | 290.34 g/mol |

| Monoisotopic Mass | 290.07251349 Da |

This table contains data computed by PubChem. cam.ac.uk

Analysis of Predicted Collision Cross Section Values

The Collision Cross Section (CCS) is an important physicochemical property that describes the size and shape of an ion in the gas phase. While experimental determination via ion mobility spectrometry is definitive, computational methods provide valuable predicted CCS values. These predictions are crucial for identifying the compound in complex mixtures and for building analytical libraries. For this compound, predicted CCS values have been calculated for various adducts. nih.gov These values, expressed in square angstroms (Ų), are essential for advanced analytical workflows, particularly in metabolomics and environmental screening where they add a layer of confidence to compound identification alongside mass-to-charge ratio and retention time. nih.govnla.gov.au

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 291.07978 | 163.7 |

| [M+Na]⁺ | 313.06172 | 170.3 |

| [M-H]⁻ | 289.06522 | 170.5 |

| [M+NH₄]⁺ | 308.10632 | 178.7 |

| [M+K]⁺ | 329.03566 | 166.0 |

| [M+H-H₂O]⁺ | 273.06976 | 156.0 |

| [M]⁺ | 290.07195 | 164.7 |

| [M]⁻ | 290.07305 | 164.7 |

Data sourced from PubChemLite, calculated using CCSbase. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular structure and intermolecular interactions.

Determination of Crystal System and Space Group

A crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 136816. cam.ac.uk However, the specific experimental details regarding its crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c) are not publicly accessible in the reviewed literature and databases. This information is fundamental to defining the symmetry and packing of the molecule in the solid state. For related sulfonylurea compounds, crystal systems are often observed to be monoclinic. rsc.org

Elucidation of Molecular Conformation in the Crystal Lattice

The molecular conformation, including the dihedral angles between the phenyl and p-toluenesulfonyl rings, is determined from the atomic coordinates provided by the X-ray diffraction data. This analysis would reveal the spatial orientation of these key functional groups relative to each other. For similar structures, it is common to observe a non-planar conformation, with significant twisting between the aromatic rings and the central urea-sulfonyl bridge. This conformation is a result of minimizing steric hindrance while optimizing intermolecular interactions within the crystal lattice.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of the crystal lattice is governed by a network of intermolecular interactions. For this compound, the primary interactions expected are hydrogen bonds involving the urea and sulfonyl groups. Specifically, the N-H groups of the urea moiety act as hydrogen bond donors, while the oxygen atoms of the carbonyl and sulfonyl groups serve as acceptors, leading to the formation of robust N-H···O hydrogen bonds. rsc.org These interactions often create distinct supramolecular patterns, such as dimers or chains. Additionally, π-π stacking interactions between the aromatic phenyl and tolyl rings could further stabilize the crystal packing. The specific distances and geometries of these interactions would be detailed in the full crystallographic report associated with CCDC 136816.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. For this compound (C₁₄H₁₄N₂O₃S), the theoretical elemental composition provides a benchmark for experimental validation.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 57.92% |

| Hydrogen | H | 1.008 | 4.86% |

| Nitrogen | N | 14.007 | 9.65% |

| Oxygen | O | 15.999 | 16.53% |

| Sulfur | S | 32.06 | 11.04% |

Theoretical and Computational Chemistry Approaches for 1 Phenyl 3 P Toluenesulfonyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy levels, which dictate the molecule's structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state). scielo.org.mx The process typically starts with an initial geometry, which can be derived from experimental data like single-crystal X-ray diffraction, and iteratively adjusts atomic positions to minimize the total energy of the system. nih.gov For organic molecules like 1-Phenyl-3-(p-toluenesulfonyl)urea, the B3LYP functional combined with a basis set such as 6-311G(d,p) has been shown to provide geometrical parameters that are in good agreement with experimental results. researchgate.netmaterialsciencejournal.org

Table 1: Representative Geometric Parameters Determined by DFT

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, S=O, N-H). | Insights into bond strength and order. |

| Bond Angles | The angle formed between three connected atoms (e.g., O=S=O, C-N-C). | Defines the molecule's local shape and steric strain. |

| Dihedral Angles | The angle between two planes defined by four atoms. | Describes the conformation and rotational orientation of molecular fragments, such as the twist between the phenyl and toluene (B28343) rings. |

This table is illustrative of the data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The primary orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net

For this compound, FMO analysis would reveal the distribution of electron density. The HOMO is likely localized on the more electron-rich parts of the molecule, such as the phenylurea moiety, while the LUMO would be expected to be centered on the electron-withdrawing p-toluenesulfonyl group. This distribution indicates that the molecule can donate electrons from the phenylurea side and accept electrons at the sulfonyl group, which is crucial for predicting its interaction with other chemical species. sapub.org

Table 2: Key Concepts in Frontier Molecular Orbital Analysis

| Orbital/Concept | Description | Significance for Reactivity |

|---|---|---|

| HOMO | The outermost molecular orbital containing electrons. | Represents the ability to donate electrons; region susceptible to electrophilic attack. |

| LUMO | The innermost molecular orbital that is empty of electrons. | Represents the ability to accept electrons; region susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A large gap indicates high stability and low reactivity; a small gap suggests the molecule is more reactive. malayajournal.org |

This table defines the fundamental components of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.org An MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate charge distribution. researchgate.net Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green denotes areas of neutral potential. researchgate.net

In an MEP map of this compound, the electronegative oxygen atoms of the carbonyl (C=O) and sulfonyl (SO₂) groups would appear as red or yellow, highlighting them as sites for electrophilic attack or hydrogen bond acceptors. The areas around the amine (N-H) protons would be colored blue, indicating they are the most electropositive sites and are likely to act as hydrogen bond donors. researchgate.net

Table 3: Color Representation in a Typical MEP Map

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich region; site for electrophilic attack. |

| Yellow/Orange | Moderately Negative | Electron-rich region. |

| Green | Neutral | Region of near-zero potential. |

| Blue | Most Positive | Electron-poor region; site for nucleophilic attack. |

This table explains the standard color-coding used in MEP surfaces to visualize chemical reactivity.

Intermolecular Interaction Studies

In the solid state, molecules of this compound are held together by a network of non-covalent interactions. Understanding these interactions is key to explaining the compound's crystal packing, stability, and physical properties.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. acs.orgnih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored to show the nature and strength of contacts with neighboring molecules.

This analysis can be decomposed into a two-dimensional "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. nih.gov For a molecule like this compound, the primary interactions stabilizing the crystal lattice are expected to be hydrogen bonds (O···H and N···H), along with contributions from van der Waals forces (H···H and C···H contacts). nih.govnih.gov The fingerprint plot quantifies the percentage contribution of each type of contact to the total Hirshfeld surface area.

Table 4: Example of Intermolecular Contact Contributions from Hirshfeld Analysis of a Related Sulfonamide

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 53.6 | Represents van der Waals forces and general close packing. |

| C···H / H···C | 20.8 | Indicates C-H···π interactions or other van der Waals contacts. |

| O···H / H···O | 17.7 | Corresponds to strong C-H···O or N-H···O hydrogen bonds. |

| N···H / H···N | 4.5 | Represents N-H···N hydrogen bonds or other close contacts. |

| Other Contacts | < 4.0 | Includes C···C, N···C, etc., often related to π-π stacking. |

Data adapted from a study on a related molecule to illustrate typical findings. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonds and non-covalent interactions based on the topology of the electron density. researchgate.net This analysis can identify the bond paths between atoms and locate "bond critical points" (BCPs), which are characteristic of specific interactions.

For non-covalent interactions like hydrogen bonds, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators. A positive value of the Laplacian indicates a depletion of charge at the BCP, which is characteristic of "closed-shell" interactions, including hydrogen bonds and van der Waals contacts. QTAIM analysis can thus be used to confirm the presence and characterize the strength of the hydrogen bonds (e.g., N-H···O) and other weak interactions that are suggested by the crystal structure and Hirshfeld analysis. researchgate.net

Non-Covalent Interaction (NCI) Indices

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand the nature of weak interactions within and between molecules. These interactions, while individually less energetic than covalent bonds, are crucial in determining the three-dimensional structure, stability, and function of chemical systems. mhmedical.com The NCI index, based on the electron density and its derivatives, allows for the identification of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.netnih.gov

In the context of this compound, NCI analysis can elucidate the intramolecular and intermolecular interactions that govern its conformational preferences and crystal packing. The analysis typically generates 3D isosurfaces that are color-coded to represent the type and strength of the interaction. researchgate.net

Blue or Green surfaces indicate attractive interactions, such as hydrogen bonds (e.g., between the N-H groups of the urea (B33335) moiety and the sulfonyl oxygens) and π-stacking (e.g., between the phenyl and p-tolyl rings). researchgate.net

Red surfaces signify repulsive or steric clashes, which might occur between bulky groups in certain conformations. researchgate.net

Greenish or intermediate-colored regions generally correspond to weaker van der Waals interactions. researchgate.net

For this compound, key non-covalent interactions would include hydrogen bonds involving the urea's N-H donors and the sulfonyl's oxygen acceptors, as well as potential C-H···O interactions. Additionally, π-π stacking between the two aromatic rings plays a significant role in its solid-state structure and how it interacts with biological targets. Understanding these forces is fundamental for rationalizing its physical properties and biological activity. nih.govmdpi.com

In Silico Modeling for Structure-Reactivity Correlations

In silico modeling encompasses a range of computer-based techniques used to predict the properties, behavior, and activity of molecules. nih.gov These methods are integral to modern chemical research and drug discovery, as they allow for the rapid screening of virtual compounds and provide insights into structure-activity relationships, saving significant time and resources compared to traditional experimental approaches. nih.govyoutube.com For this compound and its derivatives, these models are particularly useful for predicting biological activity and guiding the synthesis of more potent or selective analogs.

Molecular Docking Methodologies for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). bioinformation.netnih.gov The primary goal is to predict the binding mode and affinity, which is often represented as a docking score or an estimated binding energy. youtube.com This methodology is crucial for understanding the molecular basis of a drug's action and for structure-based drug design. nih.gov

The process involves several key steps:

Preparation of the Receptor and Ligand: This requires a high-resolution 3D structure of the target protein, often obtained from X-ray crystallography or homology modeling. youtube.com The structure of the ligand, this compound, is also generated and optimized.

Defining the Binding Site: A specific region on the receptor, known as the active site or binding pocket, is defined for the docking simulation. mdpi.com

Conformational Sampling and Scoring: The docking algorithm, such as those used in software like AutoDock or Glide, systematically explores various conformations and orientations of the ligand within the binding site. bioinformation.netmdpi.com Each generated "pose" is evaluated by a scoring function that estimates the binding affinity, with lower energy scores typically indicating more favorable binding. nih.gov

For this compound, a primary target for docking studies would be the sulfonylurea receptor (SUR), an ATP-binding cassette transporter associated with K-ATP channels. nih.govnih.gov Docking simulations can reveal key interactions, such as hydrogen bonds between the urea and sulfonyl groups of the ligand and specific amino acid residues (e.g., serine, arginine) in the receptor's binding pocket, as well as hydrophobic interactions involving the phenyl and tolyl rings. nih.govnih.gov

Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Value | Key Interacting Residues | Interaction Type |

| Binding Energy | -8.5 kcal/mol | SER-123, ARG-256 | Hydrogen Bond |

| Estimated Kᵢ | 1.5 µM | PHE-257, TRP-310 | π-π Stacking |

| Ligand Efficiency | 0.31 | LEU-312, VAL-120 | Hydrophobic |

These predictive models help to rationalize the binding mechanism and guide the modification of the ligand structure to enhance binding affinity and selectivity. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.orgsctm.mk By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and to guide the design of molecules with enhanced potency or desired properties. rsc.orgukim.mk

The development of a QSAR model typically involves:

Data Set Assembly: A series of structurally related compounds, such as analogs of this compound, with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include electronic properties (e.g., orbital energies like HOMO and LUMO, partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP). nih.govresearchgate.net

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to build an equation that links the descriptors to the activity. ukim.mk The model's predictive power is rigorously validated using techniques like cross-validation and external test sets. researchgate.net

For sulfonylurea derivatives, QSAR studies have successfully identified crucial structural features for their activity. For instance, studies have shown that electronic parameters of substituents on the phenyl ring and the nature of the heterocyclic moiety (if present) significantly impact herbicidal or hypoglycemic activity. researchgate.netnih.gov A QSAR model for this compound analogs might reveal that electron-withdrawing groups on the phenyl ring and specific steric dimensions are favorable for activity.

Table 2: Hypothetical QSAR Data for Analogs of this compound

| Compound | Substituent (X) on Phenyl Ring | LogP | E(LUMO) (eV) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | H | 3.10 | -0.54 | 5.20 | 5.15 |

| 2 | 4-Cl | 3.81 | -0.89 | 5.95 | 5.98 |

| 3 | 4-NO₂ | 2.95 | -1.52 | 6.50 | 6.45 |

| 4 | 4-CH₃ | 3.55 | -0.41 | 5.05 | 5.11 |

| 5 | 4-OCH₃ | 3.02 | -0.35 | 4.90 | 4.97 |

The resulting QSAR equation (e.g., pIC₅₀ = β₀ + β₁(LogP) + β₂(E(LUMO))) provides a quantitative framework for designing new derivatives with potentially superior activity. rsc.orgrsc.org

Research Applications of 1 Phenyl 3 P Toluenesulfonyl Urea in Chemical Sciences

Functionality as a Building Block for Complex Organic Synthesis

The inherent reactivity and structural motifs of 1-Phenyl-3-(p-toluenesulfonyl)urea make it a valuable building block in the synthesis of more complex organic structures. Organic building blocks are fundamental units that chemists utilize to construct larger, more intricate molecules. ottokemi.com The presence of both a urea (B33335) and a sulfonamide group within its framework allows for a range of chemical transformations, enabling its incorporation into diverse molecular architectures. While specific, large-scale syntheses using this compound as a primary building block are not extensively detailed in readily available literature, its potential is recognized within the broader context of urea and sulfonamide chemistry. The reactivity of the N-H protons and the potential for modification of the phenyl and tolyl rings provide multiple handles for synthetic chemists to exploit.

Role as a Reagent in Organic Transformations

Beyond its role as a structural component, this compound and its parent compound, p-toluenesulfonyl urea, function as effective reagents in various organic transformations. ottokemi.com For instance, in the synthesis of polymeric carbodiimides, a polymeric urea is treated with p-toluenesulfonyl chloride and triethylamine (B128534). orgsyn.org This reaction highlights the utility of the toluenesulfonyl group in activating the urea moiety for subsequent chemical conversion. The related compound, p-toluenesulfonic acid, is a widely used, non-toxic, and stable organic acid catalyst in numerous organic reactions, underscoring the general importance of the toluenesulfonyl group in facilitating chemical transformations. preprints.org

Development and Utilization as Chemical Probes

The development of chemical probes is a crucial area of chemical biology and medicinal chemistry, aimed at understanding and visualizing biological processes. While direct applications of this compound as a chemical probe are not extensively documented, its structural framework is present in molecules designed for such purposes. For example, derivatives like N-(p-toluenesulfonyl)-N'-(3-(p-toluenesulfonyloxy)phenyl)urea have been studied, suggesting the potential for this class of compounds to be adapted as probes. habitablefuture.org The ability to introduce reporter groups or reactive functionalities onto the phenyl or tolyl rings could enable the development of tailored chemical probes for specific biological targets.

Contributions to Supramolecular Chemistry and Materials Research

The capacity of the urea functional group to form strong, directional hydrogen bonds is a cornerstone of supramolecular chemistry. This property is central to the self-assembly of molecules into well-defined, higher-order structures.

Design of Self-Assembled Systems (e.g., Hydrogelators)

Urea derivatives are well-known for their ability to act as low-molecular-weight gelators (LMWGs), forming supramolecular gels in various solvents, including water. nih.govresearchgate.net This self-assembly process is driven by the formation of extensive hydrogen-bonding networks between the urea moieties. nih.gov While research has often focused on C3-symmetric tris-urea compounds, the fundamental principles of urea-based self-assembly are applicable to simpler mono-urea derivatives as well. nih.govresearchgate.net The resulting gels can have applications in areas such as electrophoresis for the separation of proteins and DNA. nih.gov The phenyl and p-toluenesulfonyl groups in this compound would influence the solubility and packing of the molecules, thereby affecting the properties of the resulting self-assembled structures.

Table 1: Examples of Urea-Based Low-Molecular-Weight Gelators

| Compound Type | Key Structural Feature | Application of Resulting Gel |

|---|---|---|

| C3-Symmetric Tris-Urea | Three urea groups on a central scaffold | Electrophoresis |

| Mono-Urea Derivatives | Single urea functionality | Materials applications |

Applications in Polymer and Resin Chemistry

The principles of urea chemistry extend into the realm of polymer and resin science. The reaction of isocyanates with amines to form ureas is a fundamental process in the synthesis of polyureas. Furthermore, polymeric ureas can be chemically modified. For example, a polymeric urea can be converted into a polymeric carbodiimide (B86325) by reacting it with p-toluenesulfonyl chloride in the presence of a base. orgsyn.org This transformation demonstrates how the reactivity of the urea group, influenced by the toluenesulfonyl moiety, can be harnessed in polymer modification. Such reactions are integral to the development of new resins and polymers with tailored properties.

Ligand Platforms in Catalysis

The nitrogen atoms within the urea and sulfonamide groups of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests that the compound and its derivatives could serve as ligands in coordination chemistry and catalysis. While specific examples of this compound being used as a ligand in a catalytic system are not prominent in the reviewed literature, the broader class of sulfonamide and urea-containing molecules has been explored for this purpose. The ability to tune the electronic and steric properties of the ligand by modifying the phenyl and tolyl substituents makes this an area with potential for future research.

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry Syntheses

The synthesis of sulfonylureas, including 1-Phenyl-3-(p-toluenesulfonyl)urea, is undergoing a significant transformation towards more environmentally benign processes. researchgate.net Traditional methods often rely on hazardous reagents such as phosgene (B1210022) and isocyanates, which pose significant safety and environmental risks. researchgate.netnih.gov Green chemistry principles are now guiding the development of safer, more efficient, and sustainable synthetic routes. dcatvci.orgmdpi.com

Key innovations in this area include:

Phosgene- and Isocyanate-Free Routes: A major focus is the avoidance of highly toxic and moisture-sensitive reagents. nih.gov One successful approach involves reacting amines with diphenyl carbonate in an aqueous-organic medium to form carbamate (B1207046) intermediates, which then react with sulfonamides to yield sulfonylureas. researchgate.net This process circumvents the need for phosgene or isocyanates and can be performed in a one-pot manner, improving efficiency and reducing waste. researchgate.net

Solvent-Free Synthesis: The development of solvent-free or "dry method" reactions represents a significant advancement. patsnap.com For instance, a method for preparing p-toluenesulfonylurea involves heating p-toluenesulfonamide (B41071), an inorganic base, and urea (B33335) together in a melted state without any solvent. patsnap.comgoogle.com This technique simplifies the process, reduces production energy consumption, and minimizes environmental pollution. google.com

Carbon Dioxide as a Feedstock: Researchers are exploring the use of carbon dioxide (CO2), a greenhouse gas, as a C1 feedstock for urea synthesis. researchgate.netureaknowhow.com Catalytic systems that enable the synthesis of ureas from CO2 and amines are gaining attention as a method for valuable chemical production combined with carbon fixation. researchgate.net

Continuous Flow Chemistry: The integration of continuous flow synthetic techniques offers enhanced safety, efficiency, and scalability. mdpi.com These systems can be combined with other technologies like microwave irradiation or supported catalysts to create highly automated and sustainable manufacturing processes. mdpi.com

| Synthetic Approach | Key Features | Green Chemistry Advantages | Source |

|---|---|---|---|

| Traditional Method | Uses hazardous reagents like sulfonyl isocyanates or phosgene derivatives. | N/A | researchgate.netnih.gov |

| Diphenyl Carbonate Method | Avoids isocyanates by forming a carbamate intermediate in an aqueous medium. | Eliminates hazardous reagents, uses safer solvents, potential for one-pot synthesis. | researchgate.net |

| Solvent-Free Melting Method | Reactants (e.g., p-toluenesulfonamide, base, urea) are heated together without a solvent. | Reduces solvent waste, lowers energy consumption, simplifies purification. | patsnap.comgoogle.com |

| CO2 Fixation | Utilizes CO2 and amines with a catalytic system to form the urea bond. | Uses a renewable, non-toxic feedstock; contributes to carbon capture. | researchgate.net |

Advanced Spectroscopic Characterization Techniques

While standard techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the identity of synthesized sulfonylureas, advanced methods are providing deeper insights into their structure, dynamics, and interactions. nih.govmdpi.com These sophisticated techniques are crucial for drug discovery, quality control, and understanding molecular behavior. mdpi.com

Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are invaluable for the sensitive and reliable analysis of sulfonylureas, even in complex mixtures. nih.gov High-resolution mass spectrometry provides exact mass measurements, confirming elemental composition. nih.gov Predicted collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase, can also be calculated to aid in identification. uni.lu

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a compound in its crystalline state. For example, the X-ray diffraction pattern of a derivative, N-(p-toluenesulfonyl)-N'-(3-p-toluenesulfonyloxyphenyl)urea, has been determined, providing precise Bragg angles that fingerprint its solid-state structure. google.com This level of detail is essential for understanding structure-activity relationships.

Calorimetric Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) offer thermodynamic data on the binding interactions between sulfonylureas and their biological targets. mdpi.com By measuring the heat changes during binding, these techniques reveal the enthalpic and entropic forces driving the interaction, which is critical for optimizing drug design. mdpi.com

Advanced NMR Spectroscopy: Beyond simple 1H-NMR, advanced multi-dimensional NMR techniques can elucidate complex structures and study the dynamics of molecular interactions in solution, providing a more complete picture of the compound's behavior in a biological context. mdpi.comresearchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H14N2O3S | nih.gov |

| Molecular Weight | 290.34 g/mol | nih.gov |

| Monoisotopic Mass | 290.07251349 Da | nih.gov |

| Predicted XLogP3 | 3.1 | nih.gov |

| Predicted CCS ([M+H]+) | 163.7 Ų | uni.lu |

| Predicted CCS ([M+Na]+) | 170.3 Ų | uni.lu |

Predictive Modeling and Machine Learning in Compound Design

The application of machine learning (ML) and predictive modeling is revolutionizing pharmaceutical research. nih.gov For sulfonylureas, these computational tools are being used to predict therapeutic effects, identify potential risks, and discover new drug targets. nih.govnih.gov By analyzing large datasets containing chemical and biological information, ML algorithms can identify complex patterns that are not apparent through traditional analysis. plos.orgrepec.org

Predicting Therapeutic Efficacy: Machine learning models are being developed to predict the effectiveness of various treatments for conditions like type 2 diabetes. nih.gov These models can use molecular and biochemical features to identify which compounds are most likely to be effective, potentially accelerating the discovery of new therapeutic agents. nih.gov

Risk Stratification: A significant application is the prediction of adverse effects. For example, a machine learning model was developed to predict the near-term risk of iatrogenic hypoglycemia in patients receiving insulin (B600854) or sulfonylureas. nih.gov By analyzing factors from electronic medical records, such as lab data, medications, and patient demographics, the model achieved high predictive accuracy, offering a tool for clinical decision support to prevent this serious side effect. nih.gov

Feature Selection and Optimization: A key aspect of ML is identifying the most important features for a prediction. plos.orgrepec.org Techniques like recursive feature elimination and analysis of variance (ANOVA) help pinpoint the critical molecular or clinical parameters that determine a drug's effect. nih.gov Various ML algorithms, including Support Vector Machine (SVM), Random Forest (RF), Logistic Regression (LR), and k-Nearest Neighbors (k-NN), are compared to find the optimal model for a given predictive task. plos.orgresearchgate.net

| Machine Learning Application | Algorithms Used | Objective | Source |

|---|---|---|---|

| Predicting Hypoglycemia Risk | Stochastic Gradient Boosting | Identify hospitalized patients at risk of hypoglycemia from sulfonylurea/insulin treatment. | nih.gov |

| Identifying Therapeutic Targets | LR, SVM, RF, XGBoost | Analyze molecular and biochemical features to find effective therapeutic targets for T2DM. | nih.gov |

| Multiclass Diabetes Detection | SVM, LR, k-NN | Classify diabetes status using clinical lab data and dimensionality reduction. | plos.orgrepec.org |

| Predicting Diabetes Susceptibility | RF, LR, SVM | Compare model performance for early detection of diabetes based on patient data. | researchgate.net |

New Chemical Derivatization Pathways for Research Tools

The chemical structure of this compound serves as a scaffold that can be chemically modified, or derivatized, to create novel molecules with specific functions as research tools. This approach transforms a basic compound into a sophisticated probe for studying biological systems or for developing new analytical methods.

Probes for Targeted Drug Delivery: One innovative derivatization pathway involves attaching a targeting moiety to the sulfonylurea core. For example, researchers have synthesized novel glycosylated sulfonylureas by linking a glucosamine (B1671600) moiety to the main structure. nih.gov The rationale is that pancreatic β-cells have a high affinity for glucose, and the glucosamine tag could enhance the selective uptake of the compound into these target cells. nih.gov Such derivatives serve as powerful research tools to investigate targeted drug delivery and potentially minimize off-target effects. nih.gov

Haptens for Immunoassay Development: Sulfonylureas can be derivatized to create haptens, which are small molecules that elicit an immune response when attached to a larger carrier protein. nih.gov These sulfonylurea-hapten conjugates are used to immunize animals and produce antibodies that specifically recognize the sulfonylurea structure. nih.gov These antibodies are the critical component in developing highly sensitive and specific enzyme-linked immunosorbent assays (ELISAs), which can be used as rapid screening tools to detect the presence of sulfonylureas in various samples. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-Phenyl-3-(p-toluenesulfonyl)urea, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

Sulfonylation : Reacting p-toluenesulfonyl chloride with a phenylurea precursor under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

Coupling : Using carbodiimide-based coupling agents (e.g., DCC or EDC) to link the sulfonylated intermediate with phenyl isocyanate derivatives .

Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

Q. Key Factors :

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade thermally sensitive intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

- Catalysts : Acidic or basic catalysts (e.g., HOBt) reduce side reactions during coupling .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons from phenyl and p-toluenesulfonyl groups.

- ¹³C NMR : A carbonyl signal near δ 155–160 ppm verifies the urea moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ for C₁₄H₁₄N₂O₃S: theoretical 298.07, observed 298.08) .

- FT-IR : Stretching bands at ~1650 cm⁻¹ (C=O) and ~1350/1150 cm⁻¹ (S=O) validate functional groups .

Q. How does the compound's stability under varying pH and temperature conditions affect experimental design?

- pH Stability :

- Acidic Conditions (pH < 3) : Hydrolysis of the urea moiety occurs, generating aniline and sulfonic acid byproducts.

- Neutral to Basic Conditions (pH 7–9) : Stable for >24 hours, suitable for biological assays .

- Thermal Stability :

- Decomposition observed above 150°C, limiting high-temperature applications.

- Storage recommendations: –20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in enzyme inhibition studies?

The compound acts as a competitive inhibitor by:

Binding to Active Sites : The sulfonyl group interacts with arginine or lysine residues via hydrogen bonding.

Urea Motif Role : Stabilizes enzyme-inhibitor complexes through dipole interactions with catalytic serine or threonine residues .

Q. Supporting Data :

| Enzyme Target | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX | 2.3 ± 0.4 | Fluorescence | |

| Urease | 5.1 ± 1.2 | Spectrophotometric |

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Case Study : Comparing derivatives with altered sulfonyl or phenyl groups:

| Derivative | Modification | Activity (IC₅₀, µM) |

|---|---|---|

| Parent Compound | p-Toluenesulfonyl | 2.3 |

| Analog A | p-Nitrobenzenesulfonyl | 1.8 |

| Analog B | m-Trifluoromethylphenyl | 0.9 |

Q. Trends :

- Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance binding affinity by increasing electrophilicity of the sulfonyl group.

- Bulky substituents reduce solubility but improve target selectivity .

Q. How should researchers resolve contradictions in biological assay data across studies?

Common Issues :

- Variability in Assay Conditions : Differences in pH, temperature, or buffer composition (e.g., Tris vs. phosphate buffers) alter compound stability.

- Impurity Interference : Byproducts from incomplete synthesis (e.g., unreacted sulfonyl chloride) may skew results.

Q. Mitigation Strategies :

Standardize Protocols : Adopt uniform assay conditions (e.g., pH 7.4, 37°C).

Purity Validation : Use HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .

Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .

Q. What computational methods are effective for predicting the compound's intermolecular interactions?

- Molecular Docking (AutoDock Vina) : Predicts binding modes with enzyme targets using force fields (e.g., AMBER).

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to inhibitory activity .

- MD Simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories .

Q. Example Output :

- Docking Score : –9.2 kcal/mol for carbonic anhydrase IX, indicating strong binding .

Q. Can this compound form co-crystals with acids, and how does this affect its physicochemical properties?

Evidence from Co-crystallization :

- With Phthalic Acid : Forms a salt via proton transfer, enhancing solubility in polar solvents .

- With Adipic Acid : Co-crystal structure (via X-ray diffraction) shows hydrogen-bonded networks, improving thermal stability up to 180°C .

Table : Co-crystal Properties

| Co-former | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|

| Phthalic Acid | 142 | 12.5 |

| Adipic Acid | 165 | 8.3 |

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reaction Scaling : Batch reactors may suffer from inefficient heat dissipation, leading to side reactions.

- Purification : Column chromatography is impractical at scale; switch to fractional crystallization or membrane filtration .

- Yield Optimization :

- Lab Scale : 45–55% yield.

- Pilot Scale : 30–40% yield due to mixing inefficiencies .

Q. How does the compound's logP value influence its pharmacokinetic profile?

- Measured logP : 2.8 (octanol/water), indicating moderate lipophilicity.

- Implications :

- Absorption : Suitable for oral bioavailability.

- Metabolism : Susceptible to CYP450 oxidation; consider deuterated analogs to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.